

# TPN-101: A Technical Overview of its In Vitro Neuroprotective Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Olisutrigine bromide*

Cat. No.: *B15588556*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

TPN-101 (also known as censavudine, OBP-601, BMS-986001, festinavir, and 4'-ethynyl stavudine) is a first-in-class, orally administered small molecule inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.<sup>[1][2]</sup> Originally developed for HIV, TPN-101 is being repurposed for neurodegenerative diseases based on the growing understanding of the role of retrotransposons in the pathology of conditions like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP).<sup>[1][3]</sup> This document provides a technical guide to the in vitro studies and underlying mechanisms of TPN-101 relevant to neuronal cells, based on available data.

## Mechanism of Action

In several neurodegenerative diseases, the mislocalization or loss of function of proteins like TDP-43 is thought to lead to the reactivation of retrotransposable elements such as LINE-1.<sup>[3]</sup> These elements, normally silenced in healthy adult cells, can then replicate and move within the genome.<sup>[1][3]</sup> The LINE-1 reverse transcriptase enzyme drives the production of LINE-1 cDNA, which is recognized by the cell as foreign or harmful.<sup>[1][4]</sup> This triggers an innate immune response, leading to chronic neuroinflammation and subsequent neuronal cell death.<sup>[1][3]</sup> TPN-101 directly inhibits the LINE-1 reverse transcriptase, thereby preventing the accumulation of LINE-1 cDNA and aiming to quell the downstream inflammatory cascade.<sup>[1][4]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Transposon to Present Results from Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related ALS/FTD at the 2024 Annual NEALS Meeting [prnewswire.com]
- 2. transposonrx.com [transposonrx.com]

- 3. alzforum.org [alzforum.org]
- 4. transposonrx.com [transposonrx.com]
- To cite this document: BenchChem. [TPN-101: A Technical Overview of its In Vitro Neuroprotective Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588556#in-vitro-studies-of-tpn-101-on-neuronal-cells>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)